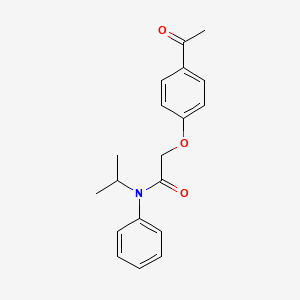
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide (2-APPA) is a synthetic compound that has been used in a variety of scientific research applications. 2-APPA has been studied for its potential applications in pharmacology, biochemistry, and physiology, as well as its potential to be used as a lab experiment tool.
Wissenschaftliche Forschungsanwendungen
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has been used in a variety of scientific research applications, including pharmacology, biochemistry, and physiology. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of certain ion channels. In biochemistry, this compound has been studied for its potential to inhibit the activity of enzymes involved in the synthesis of fatty acids. In physiology, this compound has been studied for its potential to modulate the activity of certain hormones and neurotransmitters.
Wirkmechanismus
The exact mechanism of action of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various ion channels and enzymes. Specifically, this compound is believed to modulate the activity of certain ion channels, such as the voltage-gated calcium channels, as well as certain enzymes, such as the enzymes involved in fatty acid synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to modulate the activity of certain ion channels and enzymes. Specifically, this compound is believed to modulate the activity of certain voltage-gated calcium channels, as well as certain enzymes involved in fatty acid synthesis. As a result, this compound has been studied for its potential to affect a variety of physiological processes, including inflammation, pain, and hormone regulation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and is relatively stable. Additionally, it is non-toxic and has a relatively low cost. However, this compound also has several limitations for use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
Given the potential of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide to modulate the activity of certain ion channels and enzymes, there are a variety of potential future directions for research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its effects on various physiological processes. Additionally, further research could be conducted to identify new applications for this compound, such as its potential to be used as a drug or a tool in lab experiments. Finally, further research could be conducted to identify new synthesis methods for this compound and to optimize existing methods.
Synthesemethoden
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4-acetylphenol with propan-2-yl acetate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces this compound as the main product, with small amounts of other side products.
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)20(17-7-5-4-6-8-17)19(22)13-23-18-11-9-16(10-12-18)15(3)21/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDIEJQNUZIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
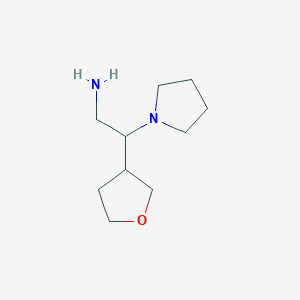

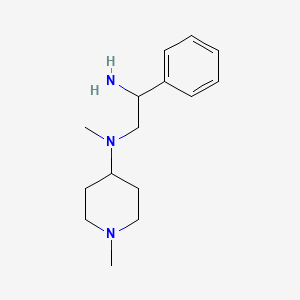


![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)
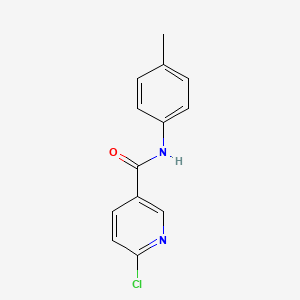
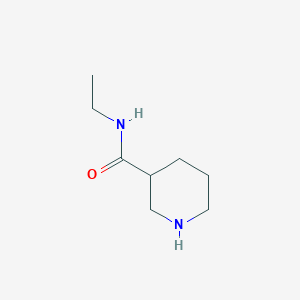
![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)

![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)